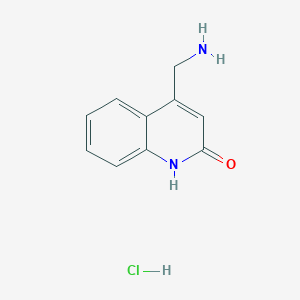

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

描述

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antibacterial agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoline ring system with an aminomethyl side chain at the 4-position. Its chemical formula is . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Synthesis Methods:

- The synthesis typically involves the bromination of 4-methylquinolin-2(1H)-one followed by nucleophilic substitution with aminomethyl groups.

- Other methods include reactions with acetic acid and iodine to modify existing quinoline structures.

The biological activity of this compound primarily involves:

- Inhibition of Bacterial DNA Gyrase: This compound exhibits significant activity against bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Studies have shown that it can effectively target ciprofloxacin-resistant strains of bacteria, including Escherichia coli and Klebsiella pneumoniae .

- Induction of Apoptosis in Cancer Cells: The compound has been reported to interfere with enzymes involved in cancer cell proliferation, leading to apoptosis. It shows cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) .

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that this compound exhibited potent cytotoxicity against human colorectal adenocarcinoma (Caco-2) cells with an IC50 value suggesting significant potential as an anticancer agent .

- Another study highlighted its effectiveness against breast cancer cell lines (MCF-7), indicating its role in cancer therapy .

-

Antibacterial Efficacy:

- Research indicated that the compound effectively targets Gram-negative pathogens resistant to traditional antibiotics. It was shown to have lower MIC values compared to other quinolone derivatives against resistant strains .

- The mechanism involves occupying the classical quinolone binding site in the topoisomerase IV-DNA cleavage complex, which is critical for its antibacterial action .

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anticancer agents . Research conducted by Sharma et al. focused on synthesizing various substituted derivatives and evaluating their efficacy against cancer cell lines, specifically the A549 lung cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects, with compound 7e emerging as the most potent candidate in the series .

Table 1: Anticancer Activity of 4-(Aminomethyl)quinolin-2(1H)-one Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7e | A549 | 5.0 |

| 7a | A549 | 15.0 |

| 7b | A549 | 10.0 |

This study emphasizes the need for further investigation into the mechanism of action and structure-activity relationships (SAR) of these compounds to optimize their anticancer properties.

Antimicrobial Properties

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride has also been explored for its antimicrobial activities . A study reported that derivatives of this compound demonstrated potent inhibition against various bacterial strains, including ciprofloxacin-resistant Gram-negative pathogens . The compounds were found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Table 2: Antimicrobial Activity Against Gram-Negative Bacteria

| Compound | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

|---|---|---|---|

| Compound A | 0.008 | 0.03 | 0.125 |

| Compound B | 1 | 2 | 4 |

These findings suggest that quinolone derivatives can serve as a promising scaffold for developing new antibiotics, particularly in an era of rising antibiotic resistance.

Targeting Mutant Isocitrate Dehydrogenase (mt-IDH)

Another significant application of quinoline derivatives, including this compound, is their role as inhibitors of mutant isocitrate dehydrogenase (mt-IDH). These mutations are implicated in several cancers, including glioma and acute myeloid leukemia (AML). Compounds targeting mt-IDH have shown potential in preclinical studies, indicating their usefulness in treating malignancies associated with these mutations .

Development of Antitubercular Agents

The compound has also been identified as a potential lead for developing antitubercular agents . Research has indicated that certain analogues demonstrate selective inhibition against decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a target in Mycobacterium tuberculosis . The ability to inhibit DprE1 positions these compounds as candidates for further development against tuberculosis.

Biological Buffering Agent

In addition to its pharmaceutical applications, this compound serves as a biological buffering agent in cell culture systems, maintaining pH levels conducive to cellular activity . This property is crucial for experimental setups requiring stable pH conditions.

属性

IUPAC Name |

4-(aminomethyl)-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-5H,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDUUHMVBMEEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。